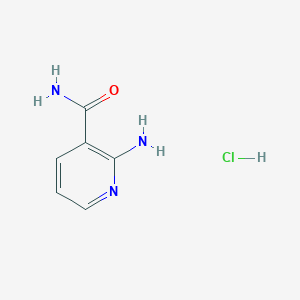

2-Aminopyridine-3-carboxamide hydrochloride

Description

Contextual Significance of Pyridine (B92270) Carboxamides in Chemical Synthesis

Pyridine carboxamides are a class of organic compounds that incorporate a pyridine ring functionalized with at least one carboxamide group (-C(=O)NR₂). This structural motif is of considerable importance in synthetic chemistry due to its prevalence in a wide range of biologically active molecules and functional materials. The pyridine ring itself is a key heteroaromatic system, while the carboxamide group provides a site for hydrogen bonding and can participate in various chemical transformations.

The utility of pyridine carboxamides in chemical synthesis is multifaceted:

Building Blocks for Pharmaceuticals: The pyridine carboxamide core is a fundamental scaffold in drug discovery. For example, derivatives are investigated for antifungal activity, often by targeting enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov The ability to modify both the pyridine ring and the amine of the carboxamide allows for the creation of large libraries of compounds for screening.

Ligands in Coordination Chemistry: The nitrogen atom of the pyridine ring and the atoms of the carboxamide group can act as donors, making these compounds versatile ligands for forming stable complexes with various metal ions. researchgate.net

Intermediates in Organic Synthesis: Pyridine carboxamides serve as crucial intermediates for the construction of more complex heterocyclic systems. guidechem.com They can undergo reactions such as condensation, cyclization, and cross-coupling to yield a diverse array of molecular architectures. nih.govrsc.org The 2-aminopyridine (B139424) moiety, in particular, is recognized as a valuable pharmacophore and a versatile precursor for molecules with diverse biological and pharmacological relevance. researchgate.netrsc.orgresearchgate.net

Research Trajectories of 2-Aminopyridine-3-carboxamide (B84476) Hydrochloride in Contemporary Organic Chemistry

While extensive research on 2-Aminopyridine-3-carboxamide hydrochloride specifically is not widely documented in mainstream literature, its research trajectories can be inferred from studies on its core structure, 2-aminonicotinamide, and related 2-aminopyridine derivatives. The hydrochloride salt is typically utilized to enhance the solubility and stability of the parent compound for experimental purposes.

Current research involving similar structures is focused on several key areas:

Development of Novel Synthetic Methodologies: A significant research trajectory involves creating more efficient and environmentally benign methods for synthesizing substituted 2-aminopyridines and pyridine carboxamides. This includes the development of multicomponent, one-pot reactions and electrochemical synthesis techniques to generate these scaffolds with high yields and selectivity. rsc.orgnih.gov

Synthesis of Bioactive Agents: A primary focus is the use of 2-aminopyridine derivatives as precursors for compounds with potential therapeutic applications. Research has demonstrated their role in the synthesis of kinase inhibitors, antimicrobial agents, and compounds targeting neurological disorders. researchgate.netnih.govchemimpex.com For instance, related pyridine carboxamides have been designed as succinate dehydrogenase inhibitors for antifungal applications. nih.gov

Catalysis and Materials Science: The 2-aminopyridine structure is explored for its role in catalysis and the synthesis of functional materials. For example, derivatives are used to create complex heterocyclic systems like 3-formyl-2-phenyl-imidazo[1,2-a]pyridines through copper-catalyzed oxidative coupling reactions. researchgate.net Furthermore, the inherent fluorescence of some aminopyridine derivatives makes them potential scaffolds for developing fluorescent probes for biological imaging and detection. nih.gov

Scope and Objectives of Academic Inquiry into the Compound's Chemical Behavior

The academic investigation of this compound is driven by the need to understand its fundamental chemical properties and to unlock its potential as a synthetic tool. The primary objectives of such inquiry include:

Elucidation of Reactivity and Reaction Mechanisms: A core objective is to map the reactivity of the compound's different functional groups. With nucleophilic sites at the 2-amino group, the pyridine nitrogen, and the carboxamide moiety, research aims to understand the selectivity of its reactions under various conditions. Quantum chemical calculations and mechanistic studies on related compounds help predict and explain reaction pathways, such as in aerobic oxidative coupling reactions. researchgate.net

Exploration as a Synthetic Precursor: Research focuses on utilizing this compound as a starting material for more complex molecules. The objective is to develop synthetic routes that leverage its unique structure to build novel heterocyclic compounds that would be difficult to access otherwise. chemimpex.com

Investigation of Coordination Chemistry: A key goal is to study the compound's ability to act as a ligand. Research in this area explores the synthesis and characterization of metal complexes involving the 2-aminopyridine-3-carboxamide moiety. The objective is to understand the coordination modes and to investigate the properties (e.g., catalytic, magnetic, or optical) of the resulting complexes. researchgate.net

Data Tables

The following tables provide key data related to the parent compound, 2-Aminopyridine-3-carboxamide, and illustrate the types of synthetic reactions characteristic of the broader pyridine carboxamide class.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O | nih.govsigmaaldrich.com |

| Molecular Weight | 137.14 g/mol | nih.govsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 194-200 °C | sigmaaldrich.com |

| CAS Number | 13438-65-8 | nih.govsigmaaldrich.com |

| Synonyms | 2-Aminonicotinamide | nih.gov |

| Reaction Type | Reactants | Product Class | Significance | Source |

|---|---|---|---|---|

| Condensation Reaction | Pyridine carboxylic acid, Diaryl amine intermediate | Novel Pyridine Carboxamide Derivatives | Synthesis of potential succinate dehydrogenase inhibitors with antifungal activity. | nih.gov |

| Electrochemical Amidation | Pyridine carbohydrazides, Amines | Diverse Pyridine Carboxamides | A green chemistry approach that avoids external chemical oxidants. | rsc.org |

| Multicomponent Reaction | Enaminones, Malononitrile, Primary amines | Substituted 2-Amino-3-cyanopyridines | An efficient, one-pot method to generate highly functionalized pyridine derivatives. | nih.gov |

| Copper-Catalyzed Oxidative Coupling | 2-Aminopyridines, Cinnamaldehydes | Imidazo[1,2-a]pyridines | Direct synthesis of complex fused heterocyclic systems. | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.ClH/c7-5-4(6(8)10)2-1-3-9-5;/h1-3H,(H2,7,9)(H2,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJFVVVTJFMUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221723-00-7 | |

| Record name | 3-Pyridinecarboxamide, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemo Selective Pathways for 2 Aminopyridine 3 Carboxamide Hydrochloride

Classical and Contemporary Synthetic Routes to the Core Scaffold

The construction of the 2-aminopyridine-3-carboxamide (B84476) core can be achieved through several established and innovative synthetic pathways. These routes often begin with the formation of a substituted pyridine (B92270) ring, followed by functional group interconversions to yield the desired product.

Multi-Step Synthesis Strategies

Traditional multi-step syntheses often provide a reliable, albeit sometimes lengthy, approach to 2-aminopyridine-3-carboxamide hydrochloride. A common strategy involves the initial construction of a 2-amino-3-cyanopyridine (B104079) intermediate, which can then be converted to the target carboxamide.

One of the foundational methods for the synthesis of 2-amino-3-cyanopyridines is the Guareschi-Thorpe reaction. This reaction typically involves the condensation of a β-ketoester with cyanoacetamide. Variations of this approach, such as the use of dinitriles in the Thorpe-Ziegler reaction, have also been employed to construct the pyridine ring. These reactions are conceptually related to the Dieckmann condensation.

Once the 2-amino-3-cyanopyridine precursor is obtained, the next critical step is the hydrolysis of the nitrile group to a carboxamide. This transformation can be achieved under either acidic or basic conditions. For instance, continuous hydrolysis processes have been developed for cyanopyridines, which can be controlled to selectively produce either the amide or the carboxylic acid. google.com

The final step in a multi-step synthesis is the formation of the hydrochloride salt. This is typically accomplished by treating the 2-aminopyridine-3-carboxamide base with hydrochloric acid in a suitable solvent. youtube.comwikipedia.org The resulting salt often exhibits improved water solubility and stability, which can be advantageous for certain applications. wikipedia.org

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Ring Formation (e.g., Guareschi-Thorpe) | β-ketoester, Cyanoacetamide | 2-Amino-3-cyanopyridine |

| 2 | Nitrile Hydrolysis | H₂SO₄ or NaOH | 2-Aminopyridine-3-carboxamide |

| 3 | Salt Formation | HCl | This compound |

One-Pot and Cascade Reaction Approaches

In an effort to improve efficiency and reduce waste, one-pot and cascade reactions have emerged as powerful tools for the synthesis of 2-aminopyridine (B139424) derivatives. These methods combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates.

Multi-component reactions (MCRs) are particularly well-suited for the rapid assembly of complex molecules like 2-aminopyridines. A common MCR approach involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. nih.govmdpi.com This strategy allows for the direct formation of the 2-amino-3-cyanopyridine scaffold in a single step. The reaction mechanism often proceeds through a series of condensations and cyclizations. nih.gov For example, the reaction can be initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. nih.gov

Solvent-free conditions and microwave irradiation have been shown to significantly enhance the efficiency of these one-pot syntheses, often leading to higher yields and shorter reaction times. rsc.org

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalyst-free reactions, and the implementation of energy-efficient techniques.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of 2-aminopyridine derivatives is the development of solvent-free reaction conditions. nih.gov By eliminating the use of volatile organic solvents, these methods reduce pollution and minimize health and safety risks. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide the necessary energy for the transformation.

Reactions in aqueous media are also gaining prominence as a green alternative. Water is a non-toxic, non-flammable, and readily available solvent. While the organic starting materials may have limited solubility in water, the use of surfactants or co-solvents can often overcome this limitation.

| Reaction Condition | Advantages |

| Solvent-Free | Reduced waste, Lower cost, Simplified workup |

| Aqueous Medium | Environmentally benign, Non-toxic, Non-flammable |

Metal-Free Catalysis in Synthesis

The use of transition metal catalysts in organic synthesis can lead to concerns about cost, toxicity, and contamination of the final product. Consequently, there is a growing interest in the development of metal-free catalytic systems.

For the synthesis of 2-aminopyridine derivatives, several metal-free approaches have been reported. These methods often rely on the use of organocatalysts or proceed under catalyst-free conditions, particularly in the case of certain multi-component reactions. The inherent reactivity of the starting materials is harnessed to drive the reaction forward without the need for a metal catalyst.

Asymmetric Synthesis and Stereochemical Control in Analogue Preparation

While 2-aminopyridine-3-carboxamide itself is achiral, the synthesis of chiral analogues is of significant interest for the development of new therapeutic agents. The stereochemistry of a molecule can have a profound impact on its biological activity.

The direct asymmetric synthesis of functionalized aminopyridines remains a challenging area of research. However, several strategies can be employed to introduce stereocenters into the molecule or to separate enantiomers.

One approach is the use of chiral resolving agents to separate a racemic mixture of a chiral analogue. wikipedia.org This involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by crystallization due to their different physical properties. wikipedia.org

Another strategy is the use of chiral chromatography, where a racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to their separation.

Scale-Up Considerations and Process Chemistry for Research Applications

The transition from a laboratory-scale synthesis of 2-aminopyridine-3-carboxamide to a larger scale suitable for extensive research applications necessitates a thorough evaluation of the process chemistry. Key considerations include the selection of a robust and economically viable synthetic route, optimization of reaction conditions to ensure safety and efficiency, and the development of effective purification strategies to yield the desired hydrochloride salt with high purity.

One of the primary challenges in the scale-up of 2-aminopyridine-3-carboxamide synthesis is the management of reaction parameters. For instance, in amination reactions of pyridine derivatives, temperature control is critical to prevent runaway reactions and minimize the formation of impurities. The choice of solvent also plays a pivotal role, impacting reaction kinetics, solubility of reagents and products, and ease of work-up. For larger scale operations, solvents with higher flash points and lower toxicity are preferred.

The formation of the hydrochloride salt is a critical final step that requires careful control. The choice of the hydrochloric acid source (e.g., gaseous HCl, aqueous HCl, or HCl in an organic solvent) and the crystallization conditions (e.g., solvent system, temperature profile) significantly influence the particle size, crystal morphology, and purity of the final product.

Purification of this compound at a larger scale often requires moving beyond standard laboratory techniques like column chromatography. Recrystallization is a common method, and the selection of an appropriate solvent system is crucial for effective removal of impurities while maximizing yield.

Key Process Chemistry Considerations for Scale-Up:

| Parameter | Consideration | Importance for Scale-Up |

| Reagent Selection | Cost, availability, and safety of starting materials and reagents. | Directly impacts the economic viability and safety of the process. |

| Solvent Choice | Toxicity, environmental impact, boiling point, and solubility of reactants and products. | Influences reaction rate, product isolation, and overall process safety. |

| Temperature Control | Management of exothermic events and maintenance of optimal reaction temperature. | Crucial for preventing side reactions, ensuring product quality, and maintaining a safe operation. |

| Reaction Kinetics | Understanding the rate of reaction to optimize batch cycle times. | Affects reactor throughput and overall process efficiency. |

| Work-up & Isolation | Efficient and scalable methods for product isolation from the reaction mixture. | Minimizes product loss and simplifies the overall process. |

| Purification | Development of robust crystallization or other non-chromatographic purification methods. | Ensures the final product meets the required purity specifications for research use. |

| Salt Formation | Controlled addition of hydrochloric acid and optimization of crystallization conditions. | Determines the physical properties and purity of the final hydrochloride salt. |

Reactivity Profiles and Mechanistic Investigations of 2 Aminopyridine 3 Carboxamide Hydrochloride

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 2-Aminopyridine-3-carboxamide (B84476) hydrochloride is a composite of the individual reactivities of its functional components, modified by their electronic interaction within the pyridine (B92270) ring. The protonation of the ring nitrogen renders the system electron-deficient, which in turn affects the nucleophilicity of the exocyclic amino group and the reactivity of the amide.

The amide group at the C-3 position is a key site for chemical transformation. Generally considered stable, the amide bond can be cleaved under specific conditions. nih.govfrontiersin.org Its reactivity is centered on the electrophilic nature of the carbonyl carbon.

Hydrolysis: The amide can undergo hydrolysis to yield 2-aminonicotinic acid. This reaction can be catalyzed by either acid or base, although the stability of the pyridine ring under harsh conditions must be considered. Enzymatic hydrolysis using nitrile hydratase is also a known method for converting pyridine nitriles to amides, suggesting the reverse reaction is plausible under specific catalytic conditions. google.com

Hofmann Rearrangement: A notable reaction for primary amides is the Hofmann rearrangement. In an analogous transformation, nicotinamide (B372718) (pyridine-3-carboxamide) can be converted to 3-aminopyridine (B143674) by treatment with an alkaline solution of potassium hypobromite. orgsyn.org This suggests that 2-Aminopyridine-3-carboxamide could potentially be converted to 2,3-diaminopyridine (B105623) under similar conditions, which involves the formation of an isocyanate intermediate followed by hydrolysis and decarboxylation.

| Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Aminonicotinic acid | Standard amide bond cleavage. nih.gov |

| Hofmann Rearrangement | Br₂, NaOH(aq) | 2,3-Diaminopyridine | Analogous to the synthesis of 3-aminopyridine from nicotinamide. orgsyn.org |

In the hydrochloride salt form, the endocyclic pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This has a profound effect on its reactivity.

Nucleophilicity: The protonation completely neutralizes the nucleophilic character of the pyridine nitrogen. It cannot participate in reactions such as N-alkylation or N-acylation unless it is first deprotonated by treatment with a base. nih.gov

Electrophilicity: The positive charge on the pyridinium ring significantly increases the electrophilicity of the ring carbons. This makes the ring more susceptible to attack by nucleophiles. However, reactions typically occur preferentially at the existing functional groups or via cyclization pathways involving the substituents. Direct amination at the C2 position of pyridines can be achieved using specialized reagents that activate the pyridine nitrogen first. galchimia.com

Acylation and Alkylation: The 2-amino group readily reacts with electrophiles. For example, it can be acylated by acid chlorides or anhydrides to form the corresponding N-acyl derivatives.

Role in Cyclization: The nucleophilicity of the 2-amino group is crucial for the formation of fused heterocyclic systems. It can act as the initial or terminal nucleophile in condensation reactions that build new rings onto the pyridine scaffold. nih.govrsc.org

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of 2-aminopyridine (B139424) derivatives, possessing both an endocyclic nitrogen and an exocyclic amino group, makes them ideal precursors for constructing fused bicyclic heterocycles, which are prominent scaffolds in medicinal chemistry. nih.govrsc.org

The imidazo[1,2-a]pyridine (B132010) core is a "privileged scaffold" found in numerous pharmaceutical agents like Zolpidem and Alpidem. nih.gov The synthesis of imidazo[1,2-a]pyridine-8-carboxamides can be achieved starting from 2-aminonicotinic acid, a closely related precursor to the title compound. acs.orgresearchgate.net The general and widely used pathway involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

The mechanism proceeds in two steps:

N-Alkylation: The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen on the α-carbon of the α-haloketone, displacing the halide and forming an N-alkylated pyridinium salt intermediate. This step requires the pyridine nitrogen to be in its free base form.

Intramolecular Cyclization: The intermediate pyridinium salt then undergoes an intramolecular condensation. The exocyclic 2-amino group attacks the electrophilic carbonyl carbon, leading to cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. nih.gov

| 2-Aminopyridine Precursor | Reactant | Conditions | Product Core Structure |

|---|---|---|---|

| 2-Aminopyridine-3-carboxamide | Chloroacetaldehyde | Ethanol, Reflux | Imidazo[1,2-a]pyridine-8-carboxamide. researchgate.net |

| 2-Aminopyridine-3-carboxamide | Bromoacetone | Base, Solvent (e.g., DMF) | 2-Methylimidazo[1,2-a]pyridine-8-carboxamide. acs.org |

| 2-Aminopyridine-3-carboxamide | 2-Bromoacetophenone | Base, Solvent | 2-Phenylimidazo[1,2-a]pyridine-8-carboxamide. nih.gov |

Pyrido[1,2-a]pyrimidines are another class of fused heterocycles with significant biological activity. jst.go.jpnih.gov The synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives has been reported, demonstrating a key reactivity pathway for 2-aminopyridine precursors. nih.gov A common method involves the reaction of a 2-aminopyridine with a three-carbon electrophilic synthon, such as diethyl ethoxymethylenemalonate (EMME).

The reaction mechanism typically involves:

Michael Addition: The nucleophilic 2-amino group attacks the β-carbon of the α,β-unsaturated ester system of EMME in a Michael-type addition, displacing the ethoxy group.

Cyclization: The newly formed intermediate undergoes intramolecular cyclization where the pyridine nitrogen attacks one of the ester carbonyls. This is followed by elimination to form the 4-oxo-pyrido[1,2-a]pyrimidine ring. The original carboxamide group from the precursor remains on the pyridine ring portion of the new bicyclic system.

| 2-Aminopyridine Precursor | Reactant | Conditions | Product Core Structure |

|---|---|---|---|

| 2-Aminopyridine-3-carboxamide | Diethyl ethoxymethylenemalonate (EMME) | Heat (Conventional or Microwave) | Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylate (from 2-amino-3-ethoxycarbonylpyridine) |

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate (EMME) | Microwave Irradiation (MWI) | Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. jst.go.jpnih.gov |

Other Fused Azaheterocycle Syntheses

The 2-aminopyridine moiety is a versatile precursor for the synthesis of a variety of fused azaheterocycles, leveraging the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms. 2-Aminopyridine-3-carboxamide hydrochloride serves as a valuable starting material for creating bicyclic and tricyclic systems with significant pharmacological interest. pharmascholars.comnih.gov

Pyridopyrimidines: The reaction of 2-aminopyridine derivatives with appropriate reagents can lead to the formation of the pyridopyrimidine scaffold. pharmascholars.comnih.gov For instance, condensation reactions with β-dicarbonyl compounds or their equivalents can initiate a cyclization cascade to yield pyridopyrimidines. While specific examples utilizing the 3-carboxamide hydrochloride derivative are not extensively documented, the fundamental reactivity of the 2-amino group is expected to drive this transformation. The presence of the 3-carboxamide group could influence the reaction pathway and the final product's properties.

Imidazo[1,2-a]pyridines: This class of compounds is readily synthesized from 2-aminopyridines through reactions with α-haloketones or via multicomponent reactions. nih.govrsc.orgnih.gov A notable three-component reaction involves 2-aminopyridines, isatins, and isocyanides to assemble tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion. nih.gov The reaction proceeds through the formation of an imine, followed by a [4+1] cycloaddition with the isocyanide and subsequent rearrangement and intramolecular cyclization. nih.gov

Triazolopyridines and Tetrazolopyrimidines: The synthesis of tricyclic heterocyclic derivatives, such as pyridotriazolopyrimidines and pyridotetrazolopyrimidines, has been reported starting from pyridopyrimidine intermediates, which can be derived from 2-aminopyridine precursors. pharmascholars.comresearchgate.net For example, a pyridopyrimidine can be converted to a pyridotriazolopyrimidine through reaction with reagents like carbon disulfide followed by treatment with hydrochloric acid. researchgate.net The formation of a pyridotetrazolopyrimidine can be achieved by reacting the pyridopyrimidine intermediate with sodium azide (B81097) in the presence of ammonium (B1175870) chloride. pharmascholars.com

The following table summarizes representative examples of fused azaheterocycles synthesized from 2-aminopyridine derivatives, which are analogous to the potential reactions of this compound.

| Starting Material Analogue | Reagents | Fused Heterocycle | Reference |

| 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile | Carbon disulfide, HCl | Pyridotriazolopyrimidine | researchgate.net |

| 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile | Sodium azide, Ammonium chloride | Pyridotetrazolopyrimidine | pharmascholars.com |

| 2-aminopyridine | Isatin, tert-butyl isocyanide, HClO4 | Quinazolin-2-one-fused imidazo[1,2-a]pyridine | nih.gov |

| 2-aminopyridine | Ethyl 2-chloroacetoacetate | Imidazo[1,2-a]pyridine | nih.gov |

Oxidation and Reduction Chemistry

The oxidation and reduction behavior of this compound is primarily dictated by the aminopyridine core and the carboxamide functional group.

Oxidation: The oxidation of aminopyridines can proceed through various pathways depending on the oxidant and reaction conditions. Studies on 2-aminopyridine have shown high reactivity with hydroxyl radicals, leading to the formation of OH-adduct species. doi.org In the presence of oxygen, these adducts can form peroxy radicals. doi.org While one-electron oxidation of 2-aminopyridine is reported to be difficult, stronger oxidizing agents like SO₄⁻ radicals can achieve this. doi.org In related heterocyclic systems, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation with agents like sodium hypochlorite (B82951) can lead to unusual oxidative dimerization products rather than simple ring cyclization. nih.govacs.org This suggests that the oxidation of 2-Aminopyridine-3-carboxamide could also lead to complex, dimeric structures under certain conditions.

Reduction: The reduction of this compound can target either the pyridine ring or the carboxamide group. The carboxamide group is generally resistant to reduction but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-amino-3-(aminomethyl)pyridine. The pyridine ring can be reduced under catalytic hydrogenation, although this typically requires harsh conditions. A more common transformation is the reduction of a related nitro-substituted pyridine to an aminopyridine. For instance, the electrochemical reduction of 3-nitropyridines is a known method to produce 3-aminopyridines. google.com

Reaction Kinetics and Thermodynamic Analysis of Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the literature. However, data on the parent 2-aminopyridine can provide some insights.

Thermodynamic Properties: The low-temperature heat capacities of 2-aminopyridine have been measured, providing valuable thermodynamic data. asianpubs.org A solid-liquid phase transition was observed, and the molar enthalpy and entropy of this transition were determined to be (18.33 ± 0.05) kJ mol⁻¹ and (55.53 ± 0.14) J K⁻¹ mol⁻¹, respectively, at a peak temperature of (330.09 ± 0.01) K. asianpubs.org These fundamental thermodynamic properties are crucial for understanding the energetics of reactions involving the 2-aminopyridine scaffold.

The following table presents key thermodynamic data for 2-aminopyridine.

| Property | Value | Unit | Reference |

| Peak Temperature of Fusion | 330.09 ± 0.01 | K | asianpubs.org |

| Molar Enthalpy of Fusion | 18.33 ± 0.05 | kJ mol⁻¹ | asianpubs.org |

| Molar Entropy of Fusion | 55.53 ± 0.14 | J K⁻¹ mol⁻¹ | asianpubs.org |

Reaction Kinetics: Kinetic studies on the reactions of oxidizing radicals with 2-aminopyridine have been performed using pulse radiolysis. doi.org The rate constant for the reaction of the OH adduct of 2-aminopyridine with molecular oxygen was determined to be 1x10⁸ dm³ mol⁻¹ s⁻¹. doi.org Such kinetic data is essential for understanding the reaction rates and for optimizing synthetic procedures. For cyclization reactions, the rate is often influenced by factors such as temperature, solvent, and the presence of catalysts. google.com For example, the synthesis of 2-aminopyridine derivatives via cyclization of open-chain nitrile precursors is typically carried out at temperatures ranging from 40°C to 250°C. google.com

Proposed Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the outcome of chemical transformations involving this compound.

Fused Azaheterocycle Synthesis: The formation of fused heterocycles from 2-aminopyridine derivatives generally proceeds via a sequence of nucleophilic attack, addition, and condensation reactions. For the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, isatins, and isocyanides, a plausible mechanism has been proposed. nih.gov The reaction is initiated by the formation of a protonated imine from the 2-aminopyridine and isatin. This intermediate then undergoes a formal [4+1] cycloaddition with the isocyanide to generate a spiro intermediate. A subsequent retro-aza-ene reaction via a pharmascholars.commdpi.com-hydride shift leads to an aromatic imidazo[1,2-a]pyridine bearing an isocyanate functional group. Finally, an intramolecular nucleophilic reaction of the imidazole (B134444) nitrogen with the isocyanate group furnishes the tetracyclic product. nih.gov

Oxidative Dimerization: For the oxidative dimerization of related 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite, a proposed mechanism involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds. nih.govacs.org Two possible mechanistic pathways have been suggested, both involving complex radical or electrophilic addition steps, ultimately leading to a dimeric polyheterocyclic structure. nih.gov It is noteworthy that in this case, the pyridine nitrogen and the sulfur atom are not involved in the oxidation process. nih.govacs.org A similar complex oxidative pathway could be envisioned for 2-Aminopyridine-3-carboxamide under specific oxidative conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Aminopyridine 3 Carboxamide Hydrochloride and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Characterization and Force Field Analysis

Detailed vibrational analysis is often performed on the parent molecule, 2-aminopyridine (B139424), to understand the contributions of the aminopyridine core. In studies of 2-aminopyridine, a normal coordinate analysis assuming Cₛ point group symmetry allows for the assignment of the 33 normal modes of vibration into 25 in-plane (a') and 8 out-of-plane (a'') motions. clockss.org These assignments are supported by force field calculations, which model the forces between atoms and predict vibrational frequencies. clockss.orgsemanticscholar.org Empirical force fields, such as those developed for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), provide parameters that can be adapted to related structures like 2-Aminopyridine-3-carboxamide (B84476). semanticscholar.org

The key vibrational modes for the 2-aminopyridine moiety include:

N-H Stretching: The amino group (-NH₂) typically exhibits asymmetric and symmetric stretching vibrations. For aromatic primary amines, these bands are expected in the 3500–3000 cm⁻¹ region. semanticscholar.org

C=O Stretching: The carboxamide group (-C(=O)NH₂) will show a strong carbonyl stretching band, typically around 1680-1650 cm⁻¹.

-NH₂ Scissoring: This bending vibration for the amino group is anticipated around 1650-1600 cm⁻¹. semanticscholar.org

Ring Vibrations: The pyridine (B92270) ring itself has characteristic C-H stretching, C=C, and C=N stretching vibrations, as well as in-plane and out-of-plane bending modes. clockss.orgacs.org

Theoretical calculations using Density Functional Theory (DFT) are frequently employed to complement experimental data, helping to assign complex vibrational spectra and refine force field parameters. acs.org The hydrochloride form of the title compound is expected to show shifts in the vibrational frequencies of the pyridine ring nitrogen and the amino group due to protonation.

Table 1: Selected Vibrational Modes for the 2-Aminopyridine Moiety Data based on the analysis of 2-aminopyridine. clockss.orgsemanticscholar.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500 | Stretching of the two N-H bonds out of phase |

| N-H Symmetric Stretch | ~3400 | Stretching of the two N-H bonds in phase |

| C-H Stretch (Ring) | 3100-3000 | Stretching of C-H bonds on the pyridine ring |

| C=O Stretch | 1680-1650 | Stretching of the carbonyl double bond |

| NH₂ Scissoring | ~1630 | Bending motion of the H-N-H angle |

| C=C / C=N Stretch (Ring) | 1600-1400 | Stretching vibrations within the pyridine ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of 2-Aminopyridine-3-carboxamide hydrochloride in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the amino (-NH₂) group, and the carboxamide (-CONH₂) group. The chemical shifts and coupling constants (J-values) of the aromatic protons reveal their substitution pattern and connectivity. The amino and amide protons may appear as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The existence of tautomers, particularly the amino-imino tautomerism common in 2-aminopyridines, can be investigated using NMR. While the amino form typically predominates, changes in solvent or temperature might shift the equilibrium. Protonation in the hydrochloride salt will significantly affect the electron distribution in the pyridine ring, leading to downfield shifts for the ring protons and carbons.

Table 2: Experimental ¹H NMR Chemical Shifts for 2-Aminonicotinamide Solvent: DMSO-d₆ ambeed.com

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| -NH₂ | 5.52 | s |

| Pyridine Ring H | 6.95 | d |

| Pyridine Ring H | 7.06 - 7.17 | m |

| Pyridine Ring H | 7.50 - 7.59 | m |

| Amide H | 7.63 - 7.71 | m |

| Amide H | 8.13 | s |

Note: Specific assignments to positions on the pyridine ring require further 2D NMR analysis. The data reflects the neutral form, 2-aminonicotinamide. The hydrochloride salt would exhibit different chemical shifts.

¹³C NMR spectroscopy complements the proton data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group is typically found significantly downfield (160-180 ppm). The chemical shifts of the pyridine ring carbons are indicative of the electronic effects of the amino and carboxamide substituents and are sensitive to protonation. semanticscholar.orgsemanticscholar.org

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular formula of 2-Aminopyridine-3-carboxamide and for elucidating its structure through fragmentation analysis. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. semanticscholar.org

Under techniques like Electrospray Ionization (ESI), the compound is expected to form a protonated molecular ion, [M+H]⁺. The subsequent fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments reveals characteristic neutral losses and product ions. Expected fragmentation pathways for the protonated molecule would include:

Loss of Ammonia (NH₃): A common fragmentation pathway for primary aromatic amines.

Loss of the Carboxamide Group: Cleavage of the C-C bond between the pyridine ring and the carboxamide group.

Decarbonylation: Loss of carbon monoxide (CO) from the carboxamide moiety.

Ring Cleavage: At higher collision energies, fragmentation of the pyridine ring itself may occur.

The study of related prazoles, which also contain pyridine and amide-like structures, shows that fragmentation often occurs near linker groups connecting heterocyclic rings. google.com The analysis of fragmentation patterns helps to confirm the connectivity of the molecule and distinguish it from potential isomers. researchgate.net

Table 3: Predicted Key Fragments in HRMS/MS of Protonated 2-Aminopyridine-3-carboxamide

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | Neutral Loss | Description |

| 138.0662 | [M+H - NH₃]⁺ | NH₃ (17.0265 Da) | Loss of the amino group |

| 138.0662 | [M+H - H₂NCO]⁺ | H₂NCO (43.0244 Da) | Cleavage of the amide group |

| 138.0662 | [Pyridine-NH₂]⁺ | C(O)NH₂ (44.0211 Da) | Loss of the carboxamide radical |

Note: m/z values are theoretical and based on the neutral molecule's exact mass.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound was not found, analysis of closely related compounds like 2-aminopyridinium salts and nicotinamide co-crystals reveals the expected structural features and intermolecular interactions. ambeed.comsigmaaldrich.comthermofisher.com

The crystal packing is anticipated to be dominated by an extensive network of hydrogen bonds. In the structure of 2-aminopyridinium 6-chloronicotinate, the aminopyridinium cation interacts with the carboxylate group of the anion via a pair of N—H⋯O hydrogen bonds, forming a characteristic R²₂(8) ring motif. thermofisher.com A similar motif is expected between the protonated pyridine nitrogen and the carboxamide oxygen, or between the amino group and the chloride anion in the title compound.

Furthermore, intermolecular interactions involving the amide group of nicotinamide are well-studied, showing strong N—H⋯O hydrogen bonds that link molecules into chains or sheets. sigmaaldrich.com In addition to hydrogen bonding, π–π stacking interactions between the aromatic pyridine rings are expected to play a significant role in stabilizing the crystal lattice, with typical centroid-to-centroid distances of approximately 3.6-3.7 Å. thermofisher.com These non-covalent interactions dictate the crystal's morphology and physical properties. ambeed.comresearchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions within the conjugated π-system of the aromatic ring and the carboxamide group.

The primary absorptions are expected to be π→π* transitions, which are typically strong, and n→π* transitions, which are weaker and involve non-bonding electrons on the nitrogen and oxygen atoms. A study on the related 2-aminonicotinic acid identified absorption bands and assigned them using theoretical calculations. The presence of the amino group (an auxochrome) and the carboxamide group modifies the electronic structure of the pyridine ring, often causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The phenomenon of solvatochromism, where the position of the absorption maximum shifts with solvent polarity, is also expected. This effect arises from differential stabilization of the ground and excited states by the solvent. In polar solvents, a red shift (positive solvatochromism) is often observed for molecules where the excited state is more polar than the ground state. Protonation of the pyridine nitrogen in the hydrochloride salt will alter the energy of the electronic transitions, typically resulting in a hypsochromic (blue) shift.

Advanced hyphenated techniques for complex mixture analysis

To analyze this compound in complex matrices, advanced hyphenated techniques are essential. These methods couple a powerful separation technique with a sensitive detection method.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool. High-Performance Liquid Chromatography (HPLC) can separate the target compound from impurities, starting materials, or other components in a mixture. Reversed-phase or mixed-mode chromatography can be employed to achieve separation of aminopyridine isomers. The HPLC system is coupled directly to a mass spectrometer, which provides mass identification and structural information for each eluting peak, offering high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of related impurities or derivatives. While the title compound itself is non-volatile, derivatization can make it amenable to GC analysis. GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds in a mixture.

These hyphenated techniques are crucial in pharmaceutical analysis for purity testing, stability studies, and identifying related substances, ensuring the quality and integrity of the compound.

Theoretical and Computational Chemistry of 2 Aminopyridine 3 Carboxamide Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For 2-Aminopyridine-3-carboxamide (B84476) hydrochloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural and electronic parameters.

In the hydrochloride salt, the pyridine (B92270) nitrogen atom is protonated, forming a 2-aminopyridinium cation. This protonation induces significant changes in the molecule's geometry compared to its neutral form. Studies on similar protonated 2-aminopyridine (B139424) structures show a characteristic increase in the C-N-C bond angle of the pyridine ring. For instance, in 2-aminopyridinium cations, this angle is observed to be around 122.45°, an increase from approximately 117.7° in the unprotonated form. nih.gov The calculations would also reveal the planarity of the pyridine ring and the orientation of the carboxamide group relative to it.

Electronic structure analysis involves the calculation of atomic charges and the distribution of electron density. The protonation at the pyridine nitrogen leads to a redistribution of charge, with the positive charge being delocalized across the pyridinium (B92312) ring and influencing the amino and carboxamide substituents. Natural Bond Orbital (NBO) analysis can be employed to study this charge delocalization and intramolecular interactions. najah.edu In related amino-nitro systems, NBO analysis has been used to investigate intramolecular hydrogen bonding, a feature also expected in 2-Aminopyridine-3-carboxamide hydrochloride between the protonated ring nitrogen, the amino group, and the carboxamide group. najah.edu

Table 1: Representative Calculated Mulliken Atomic Charges for a Protonated Aminopyridine Derivative Note: This table is illustrative, based on typical results for similar compounds as specific data for the title compound is not available in the cited literature.

| Atom | Charge (a.u.) |

|---|---|

| N1 (pyridine, protonated) | -0.45 |

| C2 | 0.20 |

| N (amino) | -0.35 |

| C3 | -0.10 |

| C (carbonyl) | 0.55 |

| O (carbonyl) | -0.50 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are essential for predicting the chemical reactivity and kinetic stability of a molecule. malayajournal.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The HOMO-LUMO gap is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netscience.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the electron-deficient pyridinium ring and the carbonyl group of the carboxamide. The protonation of the pyridine ring lowers the energy of the molecular orbitals, which can affect the molecule's reactivity profile.

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. malayajournal.org These parameters provide a quantitative framework for understanding the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Key Quantum Chemical Descriptors and Their Significance Note: The values in this table are for illustrative purposes to explain the concepts.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. malayajournal.org |

Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.gov An MD simulation for this compound would typically be performed in a solvent box (e.g., water) to mimic physiological conditions.

The simulation would reveal the preferred conformations of the molecule, particularly the rotation around the C3-C(O) bond, which determines the orientation of the carboxamide group. This is crucial as the conformation affects the molecule's ability to form hydrogen bonds and interact with biological targets. nih.gov MD simulations can also elucidate the dynamics of the hydrogen bonding network with surrounding solvent molecules and the chloride counter-ion. mdpi.com

By analyzing the simulation trajectory, one can calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand the structuring of solvent molecules and ions around the solute. youtube.com Such simulations are particularly valuable for understanding how the molecule might interact with a biological receptor, revealing key residues involved in the binding process and the stability of the resulting complex. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is used to elucidate reaction mechanisms, predict reaction outcomes, and calculate activation energies. rsc.org For a molecule like this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

Using DFT, chemists can map the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. researchgate.net By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility.

For example, one could model the final step in a potential synthesis, such as the amination of a precursor or the hydrolysis of the amide group. nih.gov Such studies provide atomic-level detail that is often inaccessible through experimental means alone, offering insights into bond-breaking and bond-forming processes and the role of catalysts or solvent. nih.gov

Spectroscopic Property Prediction (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. researchgate.net

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can accurately predict the harmonic vibrational frequencies of this compound. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.govnih.gov The analysis allows for the assignment of specific vibrational modes to the observed peaks in FT-IR and FT-Raman spectra. Key vibrational modes would include the N-H stretches of the amino, amide, and protonated pyridinium groups, the C=O stretch of the carboxamide, and various pyridine ring stretching and bending modes. najah.edu

Table 3: Representative Calculated Vibrational Frequencies for an Aminopyridine Derivative Note: This table is illustrative, based on data for similar compounds. najah.eduresearchgate.net Assignments are for key functional groups.

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) |

|---|---|

| N-H Stretch (Amine) | 3450 |

| N-H Stretch (Amide) | 3350 |

| C-H Stretch (Aromatic) | 3100 |

| C=O Stretch (Amide I) | 1680 |

| N-H Bend (Amine Scissoring) | 1620 |

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, typically coupled with DFT, is used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.netresearchgate.net Calculations are usually performed including a solvent model to better replicate experimental conditions. najah.edu The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. libretexts.org This comparison helps in assigning the resonances to specific protons and carbon atoms in the molecule, confirming its structure. nih.gov The protonation of the pyridine ring is expected to cause a significant downfield shift for the ring protons and carbons due to the increased positive charge.

Investigation of Non-Covalent Interactions, including Hydrogen Bonding Networks

Non-covalent interactions, particularly hydrogen bonds, play a defining role in the supramolecular chemistry of this compound, dictating its crystal packing and its interactions with other molecules. mdpi.com The molecule possesses multiple hydrogen bond donors (the proton on the pyridinium nitrogen, the two amino protons, and the two amide protons) and two primary hydrogen bond acceptors (the carbonyl oxygen and the unprotonated nitrogen of the amino group). scirp.org

Crystal structure analysis of related compounds reveals common hydrogen bonding motifs. nih.gov For the protonated 2-aminopyridinium cation, a characteristic R²₂(8) ring motif is often formed through a pair of N—H···O hydrogen bonds between the cation and an anion or another molecule with a carboxylate or carbonyl group. nih.gov In the solid state, these interactions link the molecules into extended one-, two-, or three-dimensional networks. nih.govmdpi.com

Derivatization and Advanced Functionalization Strategies for 2 Aminopyridine 3 Carboxamide Hydrochloride

Amidation and Esterification Reactions for Carboxamide Modification

The carboxamide group at the 3-position is a primary site for functionalization. Modification can be achieved either through direct reaction or via a two-step hydrolysis-esterification sequence.

Amidation: Direct conversion of the primary carboxamide of 2-aminopyridine-3-carboxamide (B84476) to a secondary or tertiary amide, a process known as transamidation, can be accomplished. While amides are generally unreactive, this reaction can be facilitated using catalysts. wikipedia.orgnih.gov The reaction involves heating the primary amide with a primary or secondary amine. Lewis acids and organometallic catalysts are often employed to activate the otherwise inert amide. wikipedia.org Primary amides are typically more reactive in these transformations than secondary or tertiary amides. wikipedia.org

Esterification: An alternative route to modify this position is through hydrolysis of the carboxamide to the corresponding 2-aminopyridine-3-carboxylic acid (also known as 2-aminonicotinic acid). google.comnih.gov This carboxylic acid can then be readily esterified. Standard esterification methods, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed. libretexts.org More specialized methods have also been developed, for instance, reacting the potassium salt of the aminonicotinic acid with an appropriate alkyl halide in a solvent like dimethylformamide. google.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Transamidation | Amine (R₂NH), Lewis Acid Catalyst, Heat | Secondary/Tertiary Amide | wikipedia.orgnih.gov |

| Hydrolysis | Aqueous Acid or Base, Heat | Carboxylic Acid | google.com |

| Esterification | Alcohol (R'OH), Acid Catalyst, Heat | Ester | libretexts.org |

N-Alkylation and Acylation of Pyridine (B92270) and Amino Groups

The 2-aminopyridine-3-carboxamide scaffold possesses two primary nitrogen nucleophiles: the exocyclic amino group at the 2-position and the endocyclic pyridine ring nitrogen. Alkylation and acylation reactions can be directed towards these sites.

N-Alkylation: The alkylation of aminopyridines can be challenging due to the potential for over-alkylation. nih.gov The regioselectivity of the reaction—whether it occurs on the exocyclic amino group or the ring nitrogen—is a key consideration. Formation of N-alkyl pyridinium (B92312) salts can activate the ring for subsequent nucleophilic additions. nih.gov Biocatalytic methods using engineered transferase enzymes have shown remarkable regioselectivity in the N-alkylation of ambident N-heterocycles, providing a potential route for selective functionalization. nih.gov Heterogeneous catalysts have also been employed for the N-alkylation of aminopyridines with alcohols, demonstrating high activity and selectivity. google.com

N-Acylation: The exocyclic amino group is generally more nucleophilic than the ring nitrogen and is the typical site for acylation. However, the nucleophilicity of this amino group can be significantly reduced by the electronic effects of the pyridine ring and the adjacent carboxamide group. In some cases, direct acylation of similar amino-heterocycles has failed due to low nucleophilicity, necessitating the use of the more reactive ester precursor. mdpi.com Standard acylation conditions involve reacting the aminopyridine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine to scavenge the acid byproduct. mdpi.com

Halogenation and Other Electrophilic Aromatic Substitutions

The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The positions for substitution are dictated by the electronic properties of the existing substituents. In 2-aminopyridine-3-carboxamide, the 2-amino group is a strong activating, ortho-para directing group, while the 3-carboxamide group is a deactivating, meta-directing group.

This substitution pattern directs incoming electrophiles primarily to the 5-position, which is para to the activating amino group and meta to the deactivating carboxamide group. The position ortho to the amino group (the 3-position) is already substituted.

Halogenation: Direct halogenation of the ring is a crucial step for subsequent cross-coupling reactions. Regioselective halogenation can be influenced by directing groups. rsc.org For 2-aminopyridine (B139424) systems, halogenation with reagents like N-halosuccinimide (NCS, NBS) or copper(II) halides can be employed. rsc.org A process for the halogenation of 3-aminopyridine (B143674) in the presence of ferric chloride to yield 3-amino-2-halopyridine has been described, indicating that direct halogenation adjacent to the amino group is feasible under certain conditions. google.com

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, significantly expanding the structural diversity of derivatives. These reactions typically require a halogenated precursor, such as a 5-bromo- or 5-chloro-2-aminopyridine-3-carboxamide, which can be synthesized as described in the previous section.

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. This methodology has been successfully applied to 3-halo-2-aminopyridines. The use of specialized phosphine ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, allows for the efficient coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines.

C-C and C-O Bond Formation: Other palladium-catalyzed reactions, such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), can be used for C-C bond formation at the halogenated position. Similarly, C-O bond formation to create aryl ethers can be achieved through reactions like the Buchwald-Hartwig ether synthesis, coupling the halo-aminopyridine with an alcohol or phenol.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Amine | Pd catalyst + Phosphine ligand |

| Suzuki Coupling | C-C | Boronic acid/ester | Pd catalyst + Base |

| Heck Coupling | C-C | Alkene | Pd catalyst + Base |

| Buchwald-Hartwig Ether Synthesis | C-O | Alcohol/Phenol | Pd or Cu catalyst + Base |

Development of Specialized Derivatization Reagents and Methodologies

The synthesis of libraries of 2-aminopyridine-3-carboxamide derivatives has been advanced by the development of efficient, one-pot multicomponent reactions (MCRs). wikipedia.orgnih.govrsc.orgresearchgate.net These strategies allow for the rapid assembly of complex molecular scaffolds from simple, readily available starting materials. rsc.org

For instance, one-pot, three-component cascade strategies have been developed that combine Knoevenagel condensation with nucleophilic aromatic substitution (SNAr) to build complex 2-aminopyridine frameworks. rsc.org Another approach involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate, often under solvent-free or microwave-assisted conditions, to produce highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.comresearchgate.net While these methods build the core ring system rather than derivatizing a pre-existing one, they represent advanced methodologies for accessing a diverse range of functionalized analogs. Microwave assistance, in particular, offers advantages of shorter reaction times and often higher yields. mdpi.com

Applications in Analytical Chemistry Method Development

Derivatization is a key strategy in analytical chemistry to improve the chromatographic behavior and detection of analytes. For a polar, multifunctional compound like 2-aminopyridine-3-carboxamide, derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore/fluorophore for enhanced detection in high-performance liquid chromatography (HPLC).

For Gas Chromatography (GC-MS): The primary amino and amide groups make 2-aminopyridine-3-carboxamide non-volatile. Silylation is a common derivatization technique to replace active hydrogens on these functional groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netgcms.czresearchgate.net This process increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net

For High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization can be used to attach a fluorescent tag to the molecule, significantly enhancing detection sensitivity. researchgate.nettcichemicals.com The primary amino group at the 2-position is a prime target for reaction with fluorescent derivatizing reagents, such as those containing benzoxadiazole (e.g., NBD-F) or coumarin moieties. researchgate.nettcichemicals.com This approach is particularly useful for quantifying trace amounts of the compound or its metabolites in complex matrices.

Advanced Applications As a Synthetic Building Block in Academic Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups makes 2-aminopyridine-3-carboxamide (B84476) a key starting material in the synthesis of fused heterocyclic systems. The amino group and the adjacent carboxamide can participate in cyclization reactions to form novel ring systems. Derivatives of 2-aminopyridine (B139424) are widely recognized as precursors for a variety of heterocyclic compounds. researchgate.netnih.gov

Research has demonstrated that the 2-aminopyridine scaffold is a foundational component in multicomponent reactions for generating structurally diverse molecules. nih.gov For instance, the reaction of 2-aminopyridine derivatives with other reagents can lead to the formation of imidazopyridines, which are important pharmacophores. One-pot synthesis methods, which are efficient and reduce waste, have been developed for imidazo[1,2-a]pyridine-3-carboxylic acids starting from 2-aminopyridine. nih.gov These methodologies often involve an initial reaction at the amino group followed by a cyclization step involving the pyridine (B92270) nitrogen.

While direct examples utilizing the hydrochloride salt of 2-aminopyridine-3-carboxamide are specific, the general reactivity pattern of the core molecule is well-established. Condensation reactions between 2-aminopyridine and various organic reagents have been shown to produce good yields of imidazole (B134444), pyrimidine, and benzodiazepine (B76468) derivatives. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminopyridine Precursors

| Precursor | Reagent(s) | Resulting Heterocycle | Research Focus |

|---|---|---|---|

| 2-Aminopyridine | Ethyl-3-oxo-pentanoate, NBS | Imidazo[1,2-a]pyridine (B132010) | One-pot synthesis of imidazopyridine scaffolds nih.gov |

| 2-Aminopyridine | 4-Phenylphenacyl bromide | Imidazole derivative | Synthesis of new heterocyclic compounds researchgate.net |

| 2-Aminopyridine | Phthalic acid | Benzodiazepine derivative | Condensation reactions for novel heterocycles researchgate.net |

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, 2-aminopyridine and its derivatives are of significant interest due to their ability to act as versatile ligands. ijarsct.co.insciencepublishinggroup.com The 2-aminopyridine moiety can coordinate to metal ions in a monodentate fashion through the pyridine nitrogen or as a bidentate chelating agent via both the pyridine and the exocyclic amino nitrogen atoms. pvpcollegepatoda.orgresearchgate.net The presence of the 3-carboxamide group in 2-aminopyridine-3-carboxamide introduces an additional potential coordination site through the amide oxygen, allowing for even more complex coordination modes.

The coordination of aminopyridine ligands to transition metals like cobalt(II) has also been explored, leading to the formation of coordination polymers with interesting structural motifs, such as zigzag chains. researchgate.net The specific arrangement of the ligands around the metal center is crucial in determining the properties of the final material.

Table 2: Coordination Compounds with Aminopyridine-Based Ligands

| Ligand | Metal Ion | Resulting Complex Formula (example) | Coordination Geometry |

|---|---|---|---|

| 2-Aminopyridine-3-carboxylic acid (2-APCA) | Copper(II) | [Cu(2-APCA)(bipy)(ONO2)] | Square-pyramidal / Distorted octahedral researchgate.net |

| 3-Aminopyridine (B143674) (3-apy) | Cobalt(II) | {[Co(O2CCH3)2(3–apy)2]·H2O}n | Polymeric zigzag chain researchgate.net |

| 3-Aminopyridine (3AP) | Copper(II) | [Cu(3-aminopyridine)2(NCS)2] | Square planar nih.gov |

Supramolecular Assembly and Material Science

The functional groups on 2-aminopyridine-3-carboxamide hydrochloride make it an excellent candidate for constructing supramolecular assemblies. The amino and carboxamide groups are capable of forming robust hydrogen bonds, which are directional and specific, acting as the "glue" to hold molecules together in a predefined architecture.

Derivatives such as N-(pyridine-2-carbonyl)pyridine-2-carboxamide are known to be useful intermediates for building blocks that self-assemble into a wide range of super-architectures. nih.goviucr.org These assemblies are driven by arrays of hydrogen-bonding sites. nih.goviucr.org The combination of the pyridine ring's potential for π-π stacking and the hydrogen-bonding capabilities of the amino and amide groups allows for the formation of well-ordered, multidimensional crystalline structures.

Role in Catalysis and Organocatalysis Research

The use of 2-aminopyridine derivatives in catalysis often involves their incorporation into more complex ligand systems or their function as organocatalysts. Metal complexes featuring aminopyridine-based ligands have been investigated for their catalytic properties. iucr.org The electronic properties of the aminopyridine ligand can be tuned by substituents, which in turn influences the catalytic activity of the metal center it is coordinated to.

While direct research on this compound as a catalyst is not extensively documented, the foundational 2-aminopyridine structure is a key component in many catalytically active systems. The amino group can be functionalized to create more sophisticated ligands for asymmetric catalysis, or it can participate directly in organocatalytic transformations by acting as a Brønsted base or a hydrogen-bond donor to activate substrates. The development of new synthetic methodologies for aminopyridine derivatives is crucial for expanding their application in catalysis. nih.gov

Design and Synthesis of Spectroscopic Probes

The 2-aminopyridine core is inherently fluorescent, possessing a high quantum yield, which makes it a promising scaffold for the development of spectroscopic probes. nih.govnih.gov The design of such probes often involves modifying the core structure with specific functional groups that can interact with an analyte of interest, leading to a detectable change in the fluorescence signal (e.g., intensity or wavelength). rsc.orgrsc.org

Multisubstituted aminopyridines have been synthesized and their fluorescent properties studied, revealing their potential in detection and analysis. nih.govnih.gov The carboxamide group at the 3-position of 2-aminopyridine-3-carboxamide offers a convenient handle for synthetic modification. It can be converted into other functional groups or linked to receptor units designed to bind specific non-biological analytes. The interaction of such a probe with its target can alter the electronic properties of the aminopyridine fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.

Spectroscopic studies on charge-transfer complexes involving 2-aminopyridine and various π-acceptors have also been conducted, providing insights into the electronic interactions that are fundamental to the functioning of many spectroscopic probes. nih.gov

Table 3: Photophysical Properties of an Exemplary Aminopyridine-Based Fluorophore

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |

|---|---|---|---|

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 nm | 480 nm | 0.01 nih.gov |

Future Directions and Emerging Research Avenues for 2 Aminopyridine 3 Carboxamide Hydrochloride

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and the potential for seamless automation. The integration of flow chemistry for the synthesis of 2-Aminopyridine-3-carboxamide (B84476) hydrochloride presents a significant opportunity for process optimization.

Continuous flow reactors can enable precise control over temperature, pressure, and reaction times, leading to higher yields and purities. nih.gov The reduced reaction volumes inherent in flow systems also mitigate the risks associated with handling potentially hazardous reagents. nih.gov Furthermore, the coupling of flow reactors with automated systems, incorporating real-time monitoring and feedback loops, could allow for the on-demand synthesis of 2-Aminopyridine-3-carboxamide hydrochloride with minimal human intervention. This approach not only enhances efficiency but also facilitates rapid screening of reaction conditions and catalyst performance. The synthesis of various pharmaceutical ingredients has already demonstrated the advantages of flow chemistry, suggesting a promising future for its application to aminopyridine derivatives. nih.govacs.org

Table 1: Comparison of Batch vs. Flow Synthesis for Amide Formation

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over exotherms | Precise temperature and pressure control |

| Safety | Higher risk with large volumes | Enhanced safety with small reaction volumes |

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Automation | Difficult to fully automate | Readily integrated with automated systems |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality |

Exploration of Novel Reactivity Modes

While the fundamental reactivity of the aminopyridine and carboxamide functional groups is well-established, there remains untapped potential for discovering novel reaction pathways. Future research could focus on exploring unconventional activation methods and catalytic systems to induce new modes of reactivity in this compound.

For instance, photoredox catalysis or electrochemistry could unlock new synthetic transformations that are inaccessible under thermal conditions. These methods can generate highly reactive intermediates under mild conditions, potentially leading to novel C-H functionalization, cross-coupling reactions, or cycloadditions involving the pyridine (B92270) ring or the amide moiety. Research into the reactivity of related heterocyclic systems, such as the unusual oxidative dimerization observed in 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, provides a tantalizing glimpse into the kind of novel transformations that might be achievable. acs.orgnih.gov Exploring the reactivity of 2-aminopyridines with transition metal complexes could also lead to the formation of novel organometallic structures with unique catalytic or material properties. rsc.org

Advanced Computational Tools for Design and Discovery

The synergy between computational chemistry and experimental work is a powerful engine for innovation. Advanced computational tools are poised to play a pivotal role in the future design and discovery related to this compound.

Quantitative Structure-Activity Relationship (QSAR) studies , similar to those performed on other aminopyridine and pyridine carboxamide derivatives, can be employed to correlate the structural features of this compound derivatives with their biological activities. nih.gov This can guide the rational design of new analogues with enhanced potency and selectivity.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of this compound with biological targets, aiding in the design of novel therapeutics. nih.gov These computational methods can predict binding affinities and modes of action, thereby prioritizing the synthesis of the most promising candidates. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure and reactivity of the molecule, providing a theoretical framework for understanding and predicting its chemical behavior. researchgate.net

Table 2: Application of Computational Tools in Chemical Research

| Computational Tool | Application for this compound |

| QSAR | Predicting biological activity of new derivatives |

| Molecular Docking | Identifying potential biological targets and predicting binding modes |

| Molecular Dynamics | Simulating the dynamic behavior of the compound in a biological environment |

| DFT Calculations | Understanding electronic properties and predicting reactivity |

Sustainable Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and applications.